Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-
Description
Properties
CAS No. |
651748-53-7 |
|---|---|
Molecular Formula |
C22H16N2O5 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-[2,4-dioxo-3-(4-phenoxyphenyl)imidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C22H16N2O5/c25-20-14-23(17-6-4-5-15(13-17)21(26)27)22(28)24(20)16-9-11-19(12-10-16)29-18-7-2-1-3-8-18/h1-13H,14H2,(H,26,27) |
InChI Key |
JENSBTAOPFWZPF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dioxo-3-(4-phenoxyphenyl)imidazolidin-1-yl)benzoic acid typically involves the reaction of 4-phenoxybenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the imidazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dioxo-3-(4-phenoxyphenyl)imidazolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imidazolidinone ring to an imidazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .
Scientific Research Applications
3-(2,4-Dioxo-3-(4-phenoxyphenyl)imidazolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-Dioxo-3-(4-phenoxyphenyl)imidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The imidazolidinone ring is particularly important for binding to these targets and modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazolidinone Ring
Compound A : Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- (CAS 651749-07-4)
- Molecular Formula : C₁₆H₁₂F₂N₂O₃
- Molecular Weight : 326.28 g/mol
- Key Differences: Replaces the 4-phenoxyphenyl group with a 3,5-difluorophenyl substituent. Contains only one ketone (2-oxo) on the imidazolidinone ring.
- Reduced molecular weight may improve bioavailability compared to the target compound.
Compound B : Benzoic acid, 3-[5,5-dimethyl-2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- (CAS 651749-03-0)
- Molecular Formula : C₁₉H₁₈F₃N₂O₄
- Molecular Weight : 408.35 g/mol
- Key Differences: Introduces a trifluoromethoxy group and dimethyl substituents on the imidazolidinone ring.
- Implications :
Variations in the Core Heterocycle
Compound C : N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyano-3-fluorobenzamide (38)
- Molecular Formula : C₂₄H₁₈FN₃O
- Molecular Weight : 391.42 g/mol
- Key Differences: Replaces the imidazolidinone ring with a benzimidazole core. Incorporates a cyano group and fluorinated aromatic ring.
Ester and Alkyl Chain Modifications
Compound D : α-(4-Methoxybenzoyl)-α-(1-benzyl-5-ethoxyhydantoin)-2-chloro-5-dodecyloxycarbonyl acetanilid (CAS 70950-45-7)
- Molecular Formula : C₄₁H₅₀ClN₃O₈
- Molecular Weight : 764.31 g/mol
- Key Differences :
- Features a dodecyl ester chain and chloro substituent.
- Implications :
Biological Activity
Benzoic acid derivatives have gained attention due to their diverse biological activities, including antimicrobial, insecticidal, and cytotoxic properties. The compound Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]- is particularly noteworthy for its potential applications in pharmaceuticals and agriculture. This article provides a detailed overview of its biological activities based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C16H14N2O5
- IUPAC Name: Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-
This structure features a benzoic acid moiety linked to an imidazolidinyl group with a phenoxyphenyl substituent, which may contribute to its biological efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzoic acid derivatives. For instance, related compounds have demonstrated significant activity against various bacterial strains. A study evaluating thiourea derivatives of 2-(4-chlorophenoxymethyl)-benzoic acid found that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 1024 µg/mL against Gram-positive and Gram-negative bacteria as well as fungi .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Thiourea Derivative A | 32 | Staphylococcus aureus |
| Thiourea Derivative B | 64 | Escherichia coli |
| Thiourea Derivative C | 128 | Candida albicans |
Insecticidal Activity
The compound's structural features suggest potential insecticidal properties. Research into similar benzoic acid derivatives has indicated larvicidal activity against mosquito larvae, particularly Aedes aegypti, which is a vector for several arboviruses . Compounds with similar structures were shown to have LC50 values indicating effective larvicidal activity without significant toxicity to mammals.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving related benzoic acid derivatives, no significant cytotoxic effects were observed on human peripheral blood mononuclear cells at concentrations up to 5200 µM . This indicates a favorable safety profile for potential therapeutic applications.
Case Studies and Research Findings
- Study on Larvicidal Activity : A study synthesized several benzodioxole acids and evaluated their larvicidal effects against Aedes aegypti. Among these, one compound demonstrated an LC50 of 28.9 µM after 24 hours of exposure .
- Antimicrobial Efficacy : The antimicrobial activity of thiourea derivatives derived from benzoic acid was assessed against multidrug-resistant strains, showing promising results that could lead to the development of new antimicrobial agents .
- Safety Profile Evaluation : In vivo studies on mice indicated that certain benzoic acid derivatives did not exhibit structural toxicity in vital organs even at high doses (2000 mg/kg) . This suggests that the compound may have a wide therapeutic window.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
